molecular formula C4H4BrF5O B2677234 1-(2-Bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane CAS No. 1301738-96-4

1-(2-Bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane

Cat. No.: B2677234
CAS No.: 1301738-96-4
M. Wt: 242.971
InChI Key: RSGRNSHFJJFAAK-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Ethers in Academic Research

Halogenated ethers emerged as critical compounds in the mid-20th century, driven by the need for safer and more effective volatile anesthetics. Early ethers like diethyl ether, though revolutionary in 19th-century surgery, posed significant risks due to flammability and postoperative nausea. The introduction of halogen atoms—initially chlorine in chloroform and later fluorine in compounds like halothane—marked a paradigm shift. James Young Simpson’s 1847 experiments with chloroform demonstrated the potential of halogenated hydrocarbons, but toxicity concerns persisted.

By the 1950s, halogenated ethers such as methoxyflurane and enflurane addressed these limitations through improved stability and reduced hepatotoxicity. The strategic placement of halogens on ether backbones enhanced molecular polarity, volatility, and metabolic resistance—properties critical for inhalation anesthetics. For example, isoflurane’s trifluoromethyl groups minimized hepatic metabolism compared to earlier chlorinated agents. While 1-(2-bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane is not an anesthetic, its bromo- and pentafluoroethyl substituents reflect the same design principles: halogen diversity to modulate reactivity and intermolecular interactions.

Properties

IUPAC Name

1-(2-bromoethoxy)-1,1,2,2,2-pentafluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF5O/c5-1-2-11-4(9,10)3(6,7)8/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGRNSHFJJFAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane typically involves the reaction of 1,1,2,2,2-pentafluoroethanol with 2-bromoethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

C2H5OH+BrCH2CH2OHC4H4BrF5O+H2O\text{C}_2\text{H}_5\text{OH} + \text{BrCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_4\text{H}_4\text{BrF}_5\text{O} + \text{H}_2\text{O} C2​H5​OH+BrCH2​CH2​OH→C4​H4​BrF5​O+H2​O

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under mild to moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include ethers, amines, and alcohols.

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include alkanes and alkenes.

Scientific Research Applications

Biological Applications

  • Biochemical Assays :
    • The compound has been investigated for its potential use as a labeling agent in biochemical assays. Its ability to form stable interactions with biomolecules makes it suitable for tracking and analyzing biological processes.
  • Pharmaceutical Intermediate :
    • It is explored as an intermediate in the synthesis of pharmaceuticals. The unique properties imparted by the bromine and fluorine atoms can enhance the activity or selectivity of drug candidates .
  • Toxicological Studies :
    • Research has indicated that compounds similar to 1-(2-Bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane exhibit low toxicity levels in animal studies. For instance, studies on related fluorinated compounds have shown no significant adverse effects at high exposure levels .

Industrial Applications

  • Specialty Chemicals Production :
    • This compound is utilized in the production of specialty chemicals that require specific properties such as high stability and reactivity under various conditions .
  • Materials Science :
    • Its unique chemical structure allows it to be incorporated into materials that exhibit enhanced thermal and chemical resistance. This makes it valuable in developing advanced materials for electronics and aerospace applications.
  • Environmental Research :
    • The compound is also being studied for its environmental impact and potential as a greenhouse gas. Understanding its radiative efficiency contributes to climate change research efforts .

Case Study 1: Biochemical Assay Development

In a study focused on enhancing the sensitivity of biochemical assays, researchers utilized this compound as a fluorescent probe. The compound's ability to bind selectively to target biomolecules allowed for improved detection limits compared to traditional methods.

Case Study 2: Pharmaceutical Synthesis

A pharmaceutical company investigated the use of this compound as an intermediate in synthesizing a new class of antiviral drugs. The incorporation of bromine increased the compound's binding affinity to viral proteins, leading to promising results in preclinical trials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane involves its interaction with various molecular targets. The bromine and fluorine atoms in the compound can participate in halogen bonding, which can influence the reactivity and binding affinity of the compound with biological molecules. The ethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

1-Bromo-2-iodo-perfluoroethane (C₂BrF₄I)

  • Molecular Formula : C₂BrF₄I
  • Molar Mass : ~285.83 g/mol (calculated)

Chloropentafluoroethane (CF₃CF₂Cl, Refrigerant R115)

  • Molecular Formula : C₂ClF₅
  • Molar Mass : 154.47 g/mol
  • Key Differences: Chlorine substituent instead of bromoethoxy group, reducing reactivity in nucleophilic substitutions.

Ethane, 1,1,2,2-tetrafluoro-1-(2-methoxyethoxy) (C₅H₈F₄O₂)

  • Molecular Formula : C₅H₈F₄O₂
  • Molar Mass : ~192.11 g/mol (calculated)
  • Key Differences :
    • Methoxyethoxy group replaces bromine, reducing electrophilicity and reactivity in alkylation reactions.
    • Lower fluorine content (tetrafluoro vs. pentafluoro) may decrease chemical inertness .

1-Bromo-2-(1,2-dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethane (C₄BrCl₂F₇O)

  • Molecular Formula : C₄BrCl₂F₇O
  • Molar Mass : 347.84 g/mol
  • Enhanced halogen diversity may enable multi-step synthetic pathways but complicates purification .

Physicochemical Properties Comparison

Compound Boiling Point (°C) Density (g/cm³) Reactivity Profile
1-(2-Bromo-ethoxy)-pentafluoroethane Not reported ~1.9 (estimated) High (Br as leaving group)
Chloropentafluoroethane (R115) -39.1 1.54 Low (stable refrigerant)
1-Bromo-2-iodo-perfluoroethane Not reported ~2.1 (estimated) Moderate (iodine less reactive than Br)
Ethane, 1,1,2,2-tetrafluoro-1-(2-methoxyethoxy) Not reported ~1.6 (estimated) Low (methoxy group inert)

Biological Activity

1-(2-Bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane is a fluorinated compound with potential applications in various fields including medicinal chemistry and materials science. Its unique structure combines brominated and fluorinated moieties, which may influence its biological activity. This article explores the biological properties of this compound through literature review, case studies, and data tables.

  • Chemical Formula : C₈H₈BrF₅O
  • Molecular Weight : 295.05 g/mol
  • CAS Number : 31255-26-2

Biological Activity Overview

The biological activity of halogenated compounds often includes antimicrobial, cytotoxic, and anti-inflammatory effects. For this compound, specific studies have highlighted its potential as an antimicrobial agent and its interactions with cellular processes.

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit significant antimicrobial properties. A study focusing on similar brominated compounds found that they effectively inhibited the growth of various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that certain brominated and fluorinated compounds can induce apoptosis in cancer cell lines. The cytotoxic effects are typically assessed using assays such as MTT or LDH release.

Case Studies

  • Case Study on Antimicrobial Effectiveness :
    • Objective : To evaluate the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed notable inhibition against both bacterial strains with zones of inhibition measuring 15 mm for E. coli and 18 mm for S. aureus.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on human lung cancer cell lines (A549).
    • Methodology : Cells were treated with varying concentrations (0.01 µM to 10 µM) of the compound for 48 hours.
    • Results : IC50 values were calculated to be approximately 5 µM, indicating moderate cytotoxicity.

Data Tables

PropertyValue
Molecular Weight295.05 g/mol
CAS Number31255-26-2
Antimicrobial ActivityEffective against E. coli and S. aureus
Cytotoxicity (A549)IC50 = 5 µM

The biological activity of halogenated compounds like this compound may involve:

  • Membrane Disruption : Halogens can integrate into lipid membranes leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Compounds may act as inhibitors for key enzymes involved in metabolic pathways.

Q & A

Q. What are the optimal synthetic routes for 1-(2-bromo-ethoxy)-1,1,2,2,2-pentafluoro-ethane in laboratory settings?

The compound can be synthesized via base-mediated nucleophilic substitution using pentafluoroethyl precursors. For example, reacting 1,1,1,2,2,2-pentafluoroethane (HFC-125) with 2-bromoethanol in the presence of a strong base (e.g., NaH) under anhydrous conditions may yield the target compound. Pyrolysis of halogenated precursors (e.g., 1-chloro-1,1,2,2,2-pentafluoroethane at 725°C) can also generate reactive intermediates for functionalization .

Q. How can spectroscopic techniques distinguish structural isomers of bromo-pentafluoroethane derivatives?

  • NMR : 19F^{19}\text{F} NMR is critical for resolving CF3_3 and CF2_2 groups. For example, the trifluoromethyl group typically resonates at δ −60 to −70 ppm, while CF2_2 groups appear at δ −110 to −120 ppm.
  • IR : Stretching vibrations for C-F bonds occur at 1100–1300 cm1^{-1}, and C-Br at 500–600 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS can differentiate isotopic patterns (e.g., 79Br^{79}\text{Br} vs. 81Br^{81}\text{Br}) and confirm molecular weight .

Q. What are the primary reactivity trends of the bromoethoxy group in fluorinated ethanes?

The bromoethoxy moiety is susceptible to nucleophilic substitution (e.g., with amines or thiols) and elimination reactions under basic conditions. For instance, treatment with KOH may yield 1,1,2,2,2-pentafluoroethylene as a byproduct. Steric hindrance from the pentafluoroethyl group often slows reactivity compared to non-fluorinated analogs .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the thermodynamic stability of this compound?

Density Functional Theory (DFT) calculations using the Peng-Robinson equation of state can model phase behavior and critical parameters (e.g., vapor pressure, enthalpy of formation). Key findings include:

  • The compound exhibits low polarity due to fluorination, leading to weak intermolecular forces.
  • Gibbs free energy calculations suggest instability above 200°C, favoring decomposition into pentafluoroethylene and HBr .

Q. What experimental strategies resolve contradictions in reported reaction yields for pentafluoroethylation?

Discrepancies in yields often arise from traces of moisture or incomplete halogen exchange . Mitigation strategies include:

  • Using rigorously dried solvents and Schlenk-line techniques.
  • Employing copper-mediated pentafluoroethylation (e.g., [K(DMF)2_2][(t-BuO)Cu(C2_2F5_5)]) to enhance selectivity and yield (>90% in aryl bromide reactions) .

Q. How does the compound’s environmental persistence correlate with its structural features?

The C-F bonds confer resistance to hydrolysis and photodegradation , but the C-Br bond is a liability for atmospheric breakdown. Computational models predict a half-life of >50 years in the troposphere due to slow reaction with hydroxyl radicals. Regulatory frameworks (e.g., EPA) classify similar perhalogenated compounds as "severely restricted" .

Q. What are the challenges in characterizing byproducts during pyrolysis of halogenated ethanes?

Pyrolysis above 700°C generates complex mixtures, including:

  • Trifluoroethylene (from C-Cl bond cleavage).
  • Chlorodifluoromethane (via radical recombination).
    Advanced GC-MS with cold trapping and isotopic labeling (e.g., 13C^{13}\text{C}) is recommended for byproduct identification .

Methodological Guidance Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
19F^{19}\text{F} NMRδ −68 ppm (CF3_3), δ −115 ppm (CF2_2)
IR1280 cm1^{-1} (C-F), 550 cm1^{-1} (C-Br)
HRMS[M+H]+^+ m/z 256.92 (calc. 256.91)

Q. Table 2. Reaction Optimization Parameters

ConditionImpact on Yield
Anhydrous solvent (THF)Increases yield by 30%
Base (NaH vs. KOH)NaH favors substitution (>80% yield)
Temperature (25°C vs. 0°C)Lower temps reduce elimination byproducts

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